BENGHE Foundational & Exploratory

Check Availability & Pricing

The Physiological Role of Dietary
Lactosylceramide from Buttermilk: A Technical
Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Lactosylceramide (bovine
Compound Name:
buttermilk)

Cat. No. 810797032

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lactosylceramide (LacCer), a bioactive glycosphingolipid present in buttermilk, is emerging as
a molecule of significant interest for its potential physiological effects. As a key intermediate in
sphingolipid metabolism, LacCer is implicated in a variety of cellular signaling pathways. While
much of the existing research has focused on endogenous LacCer, this guide synthesizes the
current understanding of the physiological role of dietary lactosylceramide, with a specific focus
on its presence in buttermilk. This document provides an in-depth analysis of its effects on lipid
metabolism, supported by quantitative data from clinical trials. It also explores the potential,
though less direct, evidence for its influence on gut microbiota, skin health, and neuronal
function. Detailed experimental protocols and signaling pathway diagrams are provided to
facilitate further research and drug development in this area.

Introduction to Lactosylceramide and its Presence
in Buttermilk

Lactosylceramide (CD17/CDw17) is a glycosphingolipid composed of a ceramide backbone
linked to a lactose disaccharide. It serves as a crucial precursor for the synthesis of more
complex glycosphingolipids, such as gangliosides and sulfatides.[1][2] Beyond its structural
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role, LacCer is a bioactive molecule that can act as a second messenger in various signaling
cascades, influencing processes like inflammation, oxidative stress, and cell proliferation.[1][2]

[3]

Buttermilk, a co-product of butter manufacturing, is a rich source of milk fat globule membrane
(MFGM) components.[4] This membrane is enriched in polar lipids, including a significant
fraction of sphingolipids. Sphingomyelin is the most abundant sphingolipid in buttermilk, and its
digestion and metabolism can yield lactosylceramide. Buttermilk and butter serum have been
identified as concentrated sources of sphingomyelin and its metabolites.[5][6][7]

A detailed analysis of bovine buttermilk has identified and characterized numerous molecular
species of lactosylceramide.[3] While sphingomyelin is the predominant sphingolipid, LacCer
constitutes a notable portion of the total glycosphingolipids in buttermilk.[5]

Physiological Roles and Effects
Lipid Metabolism and Cardiovascular Health

The most well-documented physiological effect of dietary lipids from buttermilk, including its
sphingolipid fraction, is the modulation of lipid metabolism, which has significant implications for
cardiovascular health.

A randomized, double-blind, placebo-controlled crossover study by Conway et al. (2013)
demonstrated the cholesterol-lowering effects of buttermilk consumption in men and women.[8]
[9] Supplementation with 45 g/day of buttermilk for four weeks resulted in a significant
reduction in serum total cholesterol and triacylglycerol levels.[8][9] The study suggested that
the mechanism primarily involves the inhibition of intestinal cholesterol absorption.[8]

Further supporting these findings, the VALOBAB clinical study investigated the effects of milk
polar lipids from a buttermilk concentrate on overweight, postmenopausal women, a
demographic at higher risk for cardiovascular disease.[10] This study also observed
improvements in the cardiovascular risk profile of the participants. The proposed mechanism
involves the formation of complexes between milk polar lipids (like sphingomyelin) and
cholesterol in the intestine, leading to increased fecal excretion.

Table 1: Quantitative Effects of Buttermilk Consumption on Plasma Lipids (Conway et al., 2013)
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] % Change

Buttermilk Placebo .
Parameter . ] (Buttermilk vs.  P-value

Intervention Intervention

Placebo)

Total Cholesterol

4,98 £0.85 5.14 £ 0.89 -3.1% 0.019
(mmol/L)
LDL Cholesterol

3.20+£0.77 3.30£0.80 -3.1% 0.057
(mmol/L)
Triacylglycerol

1.22 £ 0.58 1.37£0.75 -10.7% 0.007
(mmol/L)
Lathosterol

416 +1.70 3.71+1.45 +12.1% 0.001
(Mmol/L)

Data are presented as mean + standard deviation.

Gut Microbiota

The interaction between dietary lipids and the gut microbiome is an area of growing research.
While direct studies on the effect of buttermilk-derived LacCer on gut microbiota are limited, the
broader class of sphingolipids has been shown to influence the composition and function of the
intestinal microbial community. The gut microbiota itself can produce and metabolize
sphingolipids, suggesting a complex interplay. It is hypothesized that dietary sphingolipids,
including those from milk, could positively influence the development of a healthy infant gut
microbiome.

Skin Health

Ceramides are well-known for their critical role in maintaining the skin's barrier function. A
deficiency in specific ceramides in the stratum corneum is associated with skin conditions like
atopic dermatitis. While there is no direct clinical evidence for the effect of dietary
lactosylceramide from buttermilk on skin health, the theoretical basis exists. As a precursor to
more complex sphingolipids and a source of ceramides upon digestion, dietary LacCer could
potentially contribute to the pool of lipids available for maintaining skin integrity. A clinical trial
on a wheat polar lipid complex, which includes glycosphingolipids, demonstrated improvements
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in skin hydration and barrier function.[11] This suggests that dietary polar lipids, in general, may
have beneficial effects on the skin.

Neuronal Function

Sphingolipids are essential components of neuronal membranes and the myelin sheath that
insulates nerve fibers.[12] Dietary sphingolipids, particularly sphingomyelin from the milk fat
globule membrane, are considered important for infant brain development and cognitive
function.[13][14][15] While direct studies on the role of dietary LacCer from buttermilk in
neuronal function are lacking, its position as a key molecule in sphingolipid metabolism
suggests a potential contribution. As a precursor to gangliosides, which are abundant in the
brain and crucial for neuronal signaling, an adequate supply of dietary sphingolipid precursors
could be beneficial, especially during early life.

Signaling Pathways Involving Lactosylceramide

Lactosylceramide is not merely a structural lipid; it is a signaling molecule that can initiate
intracellular cascades. The diagram below illustrates a key signaling pathway initiated by
LacCer, leading to inflammatory responses. This pathway is generally applicable to
endogenous LacCer and provides a framework for understanding the potential cellular effects
of absorbed dietary LacCer.
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Click to download full resolution via product page
Lactosylceramide-mediated pro-inflammatory signaling pathway.

Experimental Protocols
Clinical Intervention Study of Buttermilk Consumption
(Based on Conway et al., 2013)

This protocol outlines the methodology used to assess the impact of buttermilk on plasma

lipids.
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with serum LDL-C < 5.0 mmol/L
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crossover, placebo-controlled

Group A: 45g/day Buttermilk Group B: 45¢g/day Placebo

Washout Period

Group A: 45g/day Placebo

Group B: 45g/day Buttermilk

Collect blood samples post-diet

Measure serum lipids and
cholesterol homeostasis markers

Compare outcomes using
mixed models for repeated measures
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Workflow for a clinical trial on buttermilk consumption.
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Key Methodological Details:

Participants: Men and women with baseline LDL-C < 5.0 mmol/L.
« Intervention: 45 g/day of buttermilk powder or a macro/micronutrient-matched placebo.
o Duration: Two 4-week intervention periods separated by a washout period.

e Primary Outcomes: Serum lipid concentrations (total cholesterol, LDL-C, HDL-C,
triacylglycerols).

e Secondary Outcomes: Surrogate markers of cholesterol homeostasis (e.g., lathosterol,
campesterol, sitosterol).

 Statistical Analysis: Mixed models for repeated measures to compare the effects of the
interventions.

Quantification of Lactosylceramide in Buttermilk

The accurate quantification of LacCer in buttermilk is essential for dose-response studies. A
robust method involves lipid extraction followed by analysis using high-performance liquid
chromatography coupled with mass spectrometry (HPLC-MS/MS).
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Analytical workflow for LacCer quantification in buttermilk.

Key Methodological Details:

o Lipid Extraction: A modified Folch or Bligh-Dyer method using a chloroform/methanol solvent
system is commonly employed to extract total lipids from the buttermilk matrix.

+ Chromatographic Separation: Normal-phase high-performance liquid chromatography (NP-
HPLC) is effective for separating different classes of lipids, including glycosphingolipids like
LacCer.

© 2025 BenchChem. All rights reserved. 8/11 Tech Support


https://www.benchchem.com/product/b10797032?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10797032?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry: Tandem mass spectrometry (MS/MS) allows for the sensitive and
specific detection and quantification of different molecular species of LacCer based on their
mass-to-charge ratio and fragmentation patterns.

o Quantification: The use of appropriate internal standards (e.g., synthetic LacCer with a
unique fatty acid chain length) is crucial for accurate quantification.

Future Directions and Conclusion

The study of dietary lactosylceramide from buttermilk is a promising field with potential
implications for human health, particularly in the context of cardiovascular disease. The
cholesterol-lowering effects of buttermilk's polar lipid fraction are supported by clinical
evidence. However, more research is needed to isolate the specific effects of LacCer from
other bioactive components in buttermilk.

Future research should focus on:

o Dose-response studies: To determine the optimal intake of buttermilk or its LacCer-rich
fractions for physiological benefits.

e Mechanistic studies: To further elucidate the molecular mechanisms by which dietary LacCer
influences lipid metabolism and other physiological processes.

 Clinical trials on other health outcomes: Well-designed clinical trials are needed to
investigate the potential effects of dietary LacCer from buttermilk on skin health, gut
microbiota, and neuronal function.

» Bioavailability studies: To understand the digestion, absorption, and metabolism of
buttermilk-derived LacCer in humans.

In conclusion, dietary lactosylceramide from buttermilk is a bioactive compound with
demonstrated effects on lipid metabolism. While its roles in other areas of health are still being
explored, the existing evidence warrants further investigation into its potential as a
nutraceutical or a target for drug development. This guide provides a comprehensive overview
of the current knowledge and a framework for future research in this exciting area.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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lactosylceramide-from-buttermilk]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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